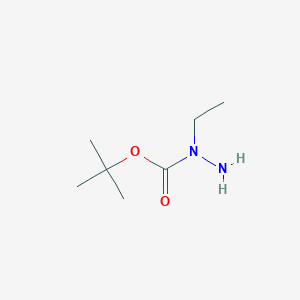
1-Boc-1-ethylhydrazine
Cat. No. B1399415
Key on ui cas rn:
955370-01-1
M. Wt: 160.21 g/mol
InChI Key: VVAWWZVWLRCTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202881B2
Procedure details


Methylhydrazine (1.415 mL, 26.9 mmol) was added to a solution of tert-butyl 1,3-dioxoisoindolin-2-yl(ethyl)carbamate (example 74A, 5.2 g, 17.91 mmol) in THF (40 mL) at 0° C. and the reaction mixture was stirred at room temperature overnight. A white precipitate formed and was filtered off through a pad of Celite, The filtrate was concentrated in vacuo. The residue was dissolved in ethyl acetate (50 ml) and extracted with 1N HCl (3×30 ml), the acid layer was washed with ethyl acetate (50 ml) and basified to pH 10 by addition of 20% NaOH. The basic solution was then extracted with ethyl acetate (3×50 ml) and the combined organic layers were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give tert-butyl 1-ethylhydrazinecarboxylate (2.5 g, 87% yield) as colorless oil.
Name
Methylhydrazine
Quantity
1.415 mL
Type
reactant
Reaction Step One

Quantity
5.2 g
Type
reactant
Reaction Step One


Yield
87%
Identifiers


|
REACTION_CXSMILES
|
CNN.O=C1C2C(=CC=CC=2)C(=O)[N:6]1[N:15]([CH2:23][CH3:24])[C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19]>C1COCC1>[CH2:23]([N:15]([C:16]([O:17][C:18]([CH3:19])([CH3:21])[CH3:20])=[O:22])[NH2:6])[CH3:24]
|
Inputs


Step One
|
Name
|
Methylhydrazine
|
|
Quantity
|
1.415 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)N(C(OC(C)(C)C)=O)CC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off through a pad of Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate (50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1N HCl (3×30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the acid layer was washed with ethyl acetate (50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
basified to pH 10 by addition of 20% NaOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic solution was then extracted with ethyl acetate (3×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(N)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
